3-(4-chlorophenyl)-1-(4-morpholinyl)-3-heptanol
Overview
Description
3-(4-chlorophenyl)-1-(4-morpholinyl)-3-heptanol, also known as LY294002, is a synthetic compound that is widely used in scientific research. It is a potent inhibitor of phosphoinositide 3-kinases (PI3Ks) and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
3-(4-chlorophenyl)-1-(4-morpholinyl)-3-heptanol inhibits PI3Ks by binding to the ATP-binding pocket of the enzyme. This prevents the enzyme from phosphorylating phosphatidylinositol-4,5-bisphosphate (PIP2) to form phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a key signaling molecule that activates downstream effectors such as Akt and mTOR, which are involved in cell survival, growth, and proliferation.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-1-(4-morpholinyl)-3-heptanol has been shown to have a variety of biochemical and physiological effects. It inhibits cell proliferation and induces apoptosis in various cancer cell lines. It also inhibits angiogenesis and metastasis in cancer models. In addition, 3-(4-chlorophenyl)-1-(4-morpholinyl)-3-heptanol has been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Advantages and Limitations for Lab Experiments
3-(4-chlorophenyl)-1-(4-morpholinyl)-3-heptanol is a valuable tool for investigating the role of PI3Ks in various cellular processes. Its broad specificity allows for the inhibition of all class I PI3K isoforms, making it a useful tool for studying the PI3K signaling pathway. However, it is important to note that 3-(4-chlorophenyl)-1-(4-morpholinyl)-3-heptanol has limitations in terms of its specificity and potency. It has been shown to inhibit other kinases besides PI3Ks, such as mTOR and DNA-PK. Therefore, caution should be taken when interpreting data obtained using 3-(4-chlorophenyl)-1-(4-morpholinyl)-3-heptanol.
Future Directions
There are many future directions for the use of 3-(4-chlorophenyl)-1-(4-morpholinyl)-3-heptanol in scientific research. One area of interest is the development of more specific and potent PI3K inhibitors. Another area of interest is the use of 3-(4-chlorophenyl)-1-(4-morpholinyl)-3-heptanol in combination with other drugs to enhance its efficacy. Additionally, the use of 3-(4-chlorophenyl)-1-(4-morpholinyl)-3-heptanol in animal models of disease could provide valuable insights into the role of PI3Ks in disease pathogenesis. Overall, 3-(4-chlorophenyl)-1-(4-morpholinyl)-3-heptanol is a valuable tool for investigating the PI3K signaling pathway and has many potential applications in scientific research.
Scientific Research Applications
3-(4-chlorophenyl)-1-(4-morpholinyl)-3-heptanol is mainly used as a research tool to study the PI3K signaling pathway. It has been shown to inhibit the activity of all class I PI3K isoforms, making it a valuable tool for investigating the role of PI3Ks in various cellular processes. 3-(4-chlorophenyl)-1-(4-morpholinyl)-3-heptanol has also been used to study the PI3K/Akt/mTOR pathway, which is involved in cell survival, growth, and proliferation.
properties
IUPAC Name |
3-(4-chlorophenyl)-1-morpholin-4-ylheptan-3-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO2.ClH/c1-2-3-8-17(20,15-4-6-16(18)7-5-15)9-10-19-11-13-21-14-12-19;/h4-7,20H,2-3,8-14H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCWAVVBDYZONJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCN1CCOCC1)(C2=CC=C(C=C2)Cl)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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